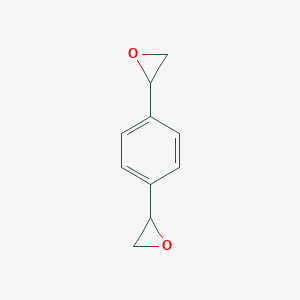

p-Bis(epoxyethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16832-58-9 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-[4-(oxiran-2-yl)phenyl]oxirane |

InChI |

InChI=1S/C10H10O2/c1-2-8(10-6-12-10)4-3-7(1)9-5-11-9/h1-4,9-10H,5-6H2 |

InChI Key |

GXZQKSKXXFOTDE-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=CC=C(C=C2)C3CO3 |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)C3CO3 |

Other CAS No. |

30424-08-9 16832-58-9 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Pathways of P Bis Epoxyethyl Benzene

Epoxide Ring-Opening Reactions

Base-Catalyzed Ring-Opening Reactions

Under basic conditions, the ring-opening of the epoxide moieties in p-Bis(epoxyethyl)benzene proceeds via an S\textsubscript{N}2 mechanism. masterorganicchemistry.comlibretexts.org Strong nucleophiles, such as hydroxide (B78521) ions, alkoxides, and amines, attack the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.com This results in the formation of a diol or a corresponding ether or amine adduct. The reaction is initiated by the nucleophilic attack, followed by protonation of the resulting alkoxide from the solvent or a mild acid workup. chemistrysteps.com

The rate of these reactions is dependent on the concentration of both the epoxide and the nucleophile. The use of strong nucleophiles is crucial, as weaker, neutral nucleophiles are generally not reactive enough to open the epoxide ring without prior acid catalysis. masterorganicchemistry.com

Stereochemical Aspects of Ring-Opening Reactions

The base-catalyzed ring-opening of epoxides is a stereospecific reaction. youtube.com The S\textsubscript{N}2 attack by the nucleophile occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the center of attack. masterorganicchemistry.comyoutube.com This results in the formation of trans or anti products. chemistrysteps.com

For this compound, which has two chiral centers at the epoxy rings, the stereochemical outcome of the reaction is a critical consideration in polymer synthesis and other applications where the three-dimensional structure of the product is important. The reaction at one epoxide can potentially influence the stereochemical outcome of the reaction at the second epoxide, depending on the reaction conditions and the nature of the nucleophile.

Reactivity of the Benzene (B151609) Moiety

The benzene ring in this compound also participates in characteristic aromatic reactions, although its reactivity is influenced by the attached epoxyethyl substituents.

Electrophilic Aromatic Substitution Reactions

The epoxyethyl groups are generally considered to be deactivating and ortho, para-directing for electrophilic aromatic substitution (EAS) reactions. The electron-withdrawing inductive effect of the oxygen in the epoxy ring decreases the electron density of the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the benzene ring, though they may require harsher conditions due to the deactivating nature of the substituents. masterorganicchemistry.comlecturio.com The general mechanism involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comresearchgate.net

Crosslinking Reactions Involving the Aromatic Ring

The benzene ring of this compound can be involved in crosslinking reactions, particularly under conditions that promote electrophilic aromatic substitution. For instance, in the presence of a suitable catalyst, the epoxy rings of one molecule can be opened to generate a carbocationic species that can then act as an electrophile and attack the benzene ring of another molecule. This type of reaction, akin to a Friedel-Crafts alkylation, can lead to the formation of a crosslinked polymer network. The extent of such reactions depends on the reaction conditions, including the temperature and the type of catalyst used.

Significance in Advanced Chemical Precursor Research

Established Synthetic Pathways to this compound

The primary and most well-established method for synthesizing this compound, also known as 1,4-bis(oxiran-2-yl)benzene, is through the epoxidation of p-divinylbenzene. This reaction involves the conversion of the two vinyl groups of the starting material into epoxide rings.

The epoxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. google.com The reaction proceeds via the electrophilic addition of an oxygen atom from the peroxy acid to the double bonds of the vinyl groups. Another approach involves the use of hydrogen peroxide in the presence of a nitrile, such as acetonitrile, which forms a peroxycarboximidic acid in situ to act as the epoxidizing agent. google.com

Furthermore, catalytic systems have been developed to enhance the efficiency of this transformation. For instance, iron-porphyrin complexes, like [tetrakis(pentafluorophenyl)porphyrinato]iron(III) chloride, have been shown to effectively catalyze the double epoxidation of divinylbenzene using hydrogen peroxide, achieving high yields of the desired this compound. psu.edu Similarly, manganese-porphyrin-based porous organic polymers have demonstrated complete and selective double epoxidation of divinylbenzene. acs.org

The reaction can be summarized as follows:

Starting Material: p-Divinylbenzene

Reagent: Epoxidizing agent (e.g., m-CPBA, H₂O₂)

Product: this compound

Challenges in the synthesis include controlling the reaction to prevent the opening of the newly formed epoxide rings and minimizing the formation of the mono-epoxidized intermediate, divinylbenzene monoxide. psu.edu Reaction conditions, such as temperature and the equivalents of the oxidizing agent, are crucial parameters to optimize for maximizing the yield of the final product. psu.edu

Synthesis of Substituted this compound Derivatives

The versatility of the bis(epoxyethyl)benzene scaffold allows for the synthesis of a wide range of derivatives through modifications of the central benzene (B151609) ring or by creating analogous structures with different core units.

Modification of the Benzene Moiety

Introducing substituents onto the benzene ring of this compound can be achieved by starting with a substituted p-divinylbenzene precursor. The synthesis of these substituted precursors is a key step. Various cross-coupling reactions, such as the Stille and Heck reactions, are powerful tools for this purpose. oup.comresearchgate.net

For example, 1,4-dihalo-2,5-disubstituted benzenes can be reacted with vinylating agents to produce substituted p-divinylbenzenes. The choice of substituents and the reaction sequence are critical for a successful synthesis. The directing effects of existing substituents on the benzene ring must be considered for any subsequent electrophilic substitution reactions.

Table 1: Synthetic Strategies for Substituted Divinylbenzenes

| Reaction Type | Starting Materials | Reagents/Catalysts | Product |

| Stille Coupling | 1,4-Dihalo-2,5-dialkoxybenzene | Tributyl(vinyl)stannane, Palladium catalyst | 2,5-Dialkoxy-1,4-divinylbenzene |

| Heck Reaction | 1,4-Dibromobenzene derivatives | Ethene, Palladium catalyst | Substituted 1,4-divinylbenzenes |

| Wittig Reaction | Substituted terephthalaldehyde | Phosphonium (B103445) ylide | Substituted 1,4-divinylbenzenes |

Once the substituted p-divinylbenzene is obtained, it can be subjected to the epoxidation conditions described in section 2.1 to yield the corresponding substituted this compound derivative. This modular approach allows for the introduction of a wide variety of functional groups onto the benzene core, enabling the fine-tuning of the molecule's properties.

Synthesis of Analogous Bis(epoxyethyl) Derivatives

Analogues of this compound have been synthesized where the central benzene ring is replaced by other aromatic or aliphatic structures, or where the connecting groups between the ring and the epoxide are altered.

A common analogue is 1,2-Bis(glycidyloxy)benzene, where the epoxide groups are connected to the benzene ring via ether linkages. This structural modification can influence the reactivity and physical properties of the resulting polymers. The synthesis of such compounds typically involves the reaction of a diol (like catechol) with epichlorohydrin.

Other examples include the synthesis of bis-epoxides from different dienes. For instance, the selective mono-epoxidation of dienes can be achieved using catalysts like methyltrioxorhenium (MTO), and in some cases, bis-epoxidation can occur. acs.orgnih.gov The synthesis of bis(alk-3-en-1-ynyl)benzene derivatives has also been reported, which can potentially be converted to bis-epoxides.

Table 2: Examples of Analogous Bis-Epoxy Compounds

| Compound Name | Core Structure | Linkage to Epoxide |

| o-Bis(epoxyethyl)benzene | Benzene (ortho) | Direct C-C bond |

| m-Bis(epoxyethyl)benzene | Benzene (meta) | Direct C-C bond |

| 1,2-Bis(glycidyloxy)benzene | Benzene (ortho) | Ether |

| Farnesene bis-epoxide | Acyclic terpene | Direct C-C bond |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for this compound and its derivatives. rsc.org Key areas of focus include the use of safer oxidants and solvents, as well as the development of reusable catalysts.

Hydrogen peroxide (H₂O₂) is a highly attractive "green" oxidant because its only byproduct is water. acs.orgbohrium.com Catalytic systems are being developed to efficiently utilize H₂O₂ for epoxidation. For example, phase-transfer catalysts have been employed for the epoxidation of styrene (B11656) with hydrogen peroxide, offering high reaction rates under moderate conditions. acs.orgbohrium.com Metal-free catalysts, such as triazine-based microporous polymeric networks, have also been shown to be effective for styrene epoxidation in water, an environmentally benign solvent. scirp.org

Other green approaches include:

Photocatalysis: A dye-sensitized photoelectrosynthesis cell has been used for the epoxidation of styrene derivatives using water as the oxygen source, driven by light. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems for epoxidation offers high selectivity under mild conditions, although this is still an emerging area for this specific class of compounds.

Renewable Feedstocks: A long-term green chemistry goal is to produce the aromatic core from renewable resources, such as lignin, rather than from petroleum. nih.gov For example, bisguaiacol F (BGF), a bisphenol alternative, can be derived from lignin. researchgate.net

The application of these green principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Polymerization Chemistry of P Bis Epoxyethyl Benzene

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is the principal process by which p-bis(epoxyethyl)benzene is converted into a polymeric material. This process involves the cleavage of the C-O bonds within the strained epoxy ring, followed by the addition of monomer units to a growing polymer chain. The specific mechanism of ROP dictates the structure and properties of the resulting polymer.

Cationic ring-opening polymerization (CROP) of this compound is initiated by electrophilic species, typically Brønsted or Lewis acids. mdpi.compaint.org The initiation step involves the protonation or coordination of an acid to the oxygen atom of the epoxy ring, forming a tertiary oxonium ion. mdpi.com This activated species is highly electrophilic and susceptible to nucleophilic attack by another monomer molecule.

Propagation proceeds through the nucleophilic attack of an oxygen atom from an unreacted epoxy group on one of the carbon atoms of the activated oxonium ion. This results in the opening of the ring and the regeneration of an oxonium ion at the chain end, allowing the process to continue. Due to the presence of two epoxy groups on the this compound monomer, each propagation step can lead to branching, ultimately forming a highly crosslinked network. mdpi.com The reactivity in CROP can be very high, and the polymerization can proceed even at low temperatures. researchgate.net The counter-ion, derived from the initiator, plays a crucial role; less nucleophilic anions lead to a higher concentration of reactive cationic species and faster polymerization rates. google.comresearchgate.net

| Initiator Type | Examples |

| Brønsted Acids | H₂SO₄, H₃PO₄, p-toluenesulfonic acid |

| Lewis Acids | BF₃, AlCl₃, SnCl₄, TiCl₄, PCl₅ |

| Photochemical Initiators | Diaryliodonium salts (e.g., (C₆H₅)₂I⁺SbF₆⁻) |

This table summarizes common initiators for the cationic ring-opening polymerization of epoxides.

Anionic ring-opening polymerization (AROP) of this compound is initiated by nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. mdpi.comrsc.org The initiation involves the nucleophilic attack of the initiator on one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of an alkoxide anion, which is the active center for propagation. rsc.orgeu-japan.eu

The propagation step consists of the sequential addition of monomer molecules to the growing polymer chain through the alkoxide active center. The alkoxide at the chain end attacks an epoxy ring of another monomer molecule, thus elongating the polymer chain. rsc.org Given that this compound has two epoxy groups, the polymerization process results in a crosslinked network structure. The choice of initiator and reaction conditions can influence the rate of polymerization and the final properties of the polymer. nycu.edu.tw

| Initiator Type | Examples |

| Alkali Metal Hydroxides | NaOH, KOH |

| Alkoxides | Sodium ethoxide, Potassium tert-butoxide |

| Organometallic Compounds | Butyllithium (BuLi) |

| Amines | Tertiary amines (can act as initiators) |

| Phosphines | Triphenylphosphine (PPh₃) |

This table provides examples of initiators used for the anionic ring-opening polymerization of epoxides.

The polymerization of this compound can also be initiated by thermal energy alone, without the need for a catalyst or initiator. At elevated temperatures, typically above 150-200°C, the epoxy rings can undergo homopolymerization. paint.org The mechanism of thermal polymerization is complex and can involve the formation of initial reactive species through the interaction of the epoxy groups themselves or with trace impurities like water.

The process often begins with a slow initiation phase, followed by an acceleration in the reaction rate. This acceleration is attributed to the formation of hydroxyl groups as a result of initial ring-opening events. These newly formed hydroxyl groups can then act as internal catalysts, promoting further ring-opening of other epoxy groups in an autocatalytic fashion. nycu.edu.twwiley-vch.de The bifunctionality of this compound ensures that this thermal process leads to the formation of a crosslinked network.

Autocatalytic polymerization is a key feature in the curing of epoxy systems, including those based on this compound, especially in the presence of active hydrogen compounds like amines or when initiated thermally. mdpi.comnycu.edu.tw The process is characterized by an initial slow reaction rate that increases as the reaction progresses. wichita.edu

Crosslinking and Curing Chemistry

The term "curing" refers to the process of converting a low-molecular-weight liquid resin or prepolymer into a hard, insoluble, and infusible three-dimensional network. For this compound, its two epoxy groups per molecule are the key to forming such a network. wichita.edu Curing is typically achieved by reacting the monomer with a suitable curing agent or hardener, which contains active hydrogen atoms, such as polyamines or anhydrides. The curing process is a form of step-growth polymerization and is highly exothermic. nih.gov

The formation of crosslinks is the fundamental chemical process that transforms the liquid this compound monomer into a solid thermoset material. When a curing agent such as a primary diamine (e.g., 4,4'-diaminodiphenylmethane) is used, the mechanism proceeds via a nucleophilic addition reaction. wiley-vch.deresearchgate.net

The process can be described in the following steps:

Primary Amine Addition: A primary amine group from the curing agent attacks one of the carbon atoms of an epoxy ring on a this compound molecule. This opens the ring and forms a secondary amine and a secondary hydroxyl group. wiley-vch.de

Secondary Amine Addition: The newly formed secondary amine is also reactive and can attack another epoxy ring. This second addition reaction connects another polymer chain, and the nitrogen atom becomes a tertiary amine, which serves as a crosslink point.

Network Formation: Since both the this compound and the diamine curing agent are bifunctional (or polyfunctional), these reactions continue, linking multiple monomer and curing agent molecules together. This leads to a rapid increase in molecular weight and viscosity, eventually resulting in gelation and the formation of a single, macroscopic, three-dimensional network.

Etherification: At higher temperatures or under certain catalytic conditions, the hydroxyl groups generated during the amine-epoxy reaction can also react with other epoxy groups. This etherification reaction leads to the formation of ether linkages and contributes to a higher crosslink density in the final network. wiley-vch.de

Chemical Agents in Crosslinking Reactions

The crosslinking of this compound is a critical process that transforms the monomer into a durable, three-dimensional thermoset polymer. This is achieved through the reaction of its epoxy groups with various chemical agents, known as hardeners or curing agents. The choice of the curing agent significantly influences the properties of the final crosslinked network, including its mechanical strength, thermal stability, and chemical resistance. Commonly used chemical agents for crosslinking epoxy resins like this compound include compounds with active hydrogen atoms, such as amines and acid anhydrides.

Acid anhydrides represent another important class of curing agents for epoxy resins. The crosslinking reaction with acid anhydrides typically requires elevated temperatures and often the presence of a catalyst, such as a tertiary amine or an imidazole (B134444) derivative, to proceed at a reasonable rate. The reaction mechanism is more complex than with amines and can involve several competing reactions. The primary reaction is the opening of the anhydride (B1165640) ring by a hydroxyl group (which can be present on the epoxy monomer or formed in situ) to form a monoester and a carboxylic acid. The carboxylic acid can then react with an epoxy group to form a hydroxy ester. Alternatively, the epoxy ring can be opened by a carboxylate anion formed from the anhydride and a basic catalyst. This process generates an alkoxide ion which can then react with another anhydride molecule, propagating the polymerization. Phthalic anhydride and its derivatives are common examples of acid anhydride curing agents. researchgate.net The use of phosphonium (B103445) phenoxide catalysts can also promote the reaction between vicinal epoxides and phenols or carboxylic acids/anhydrides. justia.com

The selection of the specific chemical agent and the stoichiometry of the reaction are crucial for achieving the desired properties of the crosslinked this compound.

Photochemical Crosslinking Studies

Photochemical crosslinking, or photocuring, offers several advantages over traditional thermal curing methods, including rapid cure speeds at ambient temperatures, low energy consumption, and spatial and temporal control of the polymerization process. researchgate.net The photochemical crosslinking of this compound can be initiated through cationic photopolymerization of its epoxy groups. This process relies on the use of photoinitiators that, upon exposure to light of a suitable wavelength, generate a strong acid that initiates the ring-opening polymerization of the epoxide rings.

The most common photoinitiators for cationic polymerization are onium salts, such as diaryliodonium and triarylsulfonium salts. nih.govrsc.org These compounds are thermally stable but photochemically labile. Upon irradiation, they undergo irreversible photolysis to produce a Brønsted acid, which then protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer molecule. This initiates a chain reaction that leads to the formation of a crosslinked polymer network. The general mechanism for cationic photopolymerization of epoxides is depicted below:

Photoinitiation: The photoinitiator (e.g., a diaryliodonium salt, Ar₂I⁺X⁻) absorbs a photon (hν) and generates a strong acid (HX).

Initiation: The acid protonates the epoxy ring of this compound.

Propagation: The protonated epoxy ring is attacked by the oxygen atom of another epoxy group, leading to chain growth. This process continues, forming a crosslinked network.

The efficiency of the photochemical crosslinking process depends on several factors, including the type and concentration of the photoinitiator, the light intensity, and the presence of any sensitizers. Photosensitizers can be used to extend the spectral response of the photoinitiator to longer wavelengths, allowing for the use of less energetic and potentially less damaging light sources. nih.govmdpi.com For example, ferrocenium (B1229745) salts have been used to promote the cationic polymerization of epoxides upon exposure to near-UV or visible light. unica.it While specific studies on the photochemical crosslinking of this compound are limited, the principles of cationic photopolymerization of other epoxy monomers, such as (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX), are well-established and applicable. mdpi.com

| Photoinitiator Type | Examples | Wavelength Range |

| Diaryliodonium Salts | Diphenyliodonium hexafluorophosphate | UV |

| Triarylsulfonium Salts | Triarylsulfonium hexafluoroantimonate | UV |

| Ferrocenium Salts | Ferrocenium tetrafluoroborate | Near-UV/Visible |

Copolymerization with this compound

Copolymerization is a powerful technique to modify the properties of polymers by incorporating two or more different monomeric units into the same polymer chain. This compound, with its two reactive epoxy groups, can be copolymerized with a variety of other monomers to create polymers with tailored properties.

Copolymerization with Carbon Dioxide

The copolymerization of epoxides with carbon dioxide (CO₂) is a promising route for the synthesis of aliphatic polycarbonates, which are biodegradable and have potential applications in various fields. google.com This process is an attractive example of CO₂ utilization as a C1 building block. The reaction is typically catalyzed by metal complexes. While direct studies on the copolymerization of this compound with CO₂ are not extensively reported, the copolymerization of other epoxides, such as cyclohexene (B86901) oxide (CHO) and propylene (B89431) oxide (PO), with CO₂ has been widely investigated and provides a strong basis for the potential of this reaction. nih.govnih.gov

The alternating copolymerization of epoxides and CO₂ yields polycarbonates. The mechanism generally involves the alternating insertion of epoxide and CO₂ molecules into the metal-initiator bond. A variety of catalysts have been developed for this reaction, including:

Dinuclear Nickel Complexes: These have shown high activity for the copolymerization of CO₂ and cyclohexene oxide, producing poly(cyclohexene carbonate) with high selectivity. nih.gov

Cobalt-Schiff Base Complexes: These catalysts have been used for the stereoselective alternating copolymerization of epoxides and CO₂. google.com

Titanium(III) Complexes: These have been shown to be effective catalysts for the copolymerization of CO₂ and cyclohexene oxide under atmospheric pressure. nih.gov

Borinane-based Organoboron Catalysts: These have demonstrated high productivity in the alternating copolymerization of CO₂ with epoxides. rsc.org

The general structure of the resulting copolymer from the reaction of a diepoxide like this compound with CO₂ would be a polycarbonate with the benzene (B151609) ring incorporated into the polymer backbone. The properties of the resulting copolymer would depend on the catalyst system, reaction conditions, and the degree of alternation between the this compound and CO₂ units. A one-pot coupling reaction of propylene oxide, a bis-epoxide, and CO₂ has been reported, suggesting the feasibility of incorporating diepoxides into polycarbonates. researchgate.net

| Catalyst Type | Example | Epoxide |

| Dinuclear Nickel Complexes | Dinuclear nickel complexes with benzotriazole (B28993) based 1,3-diamine-bisphenolate ligands | Cyclohexene oxide |

| Cobalt-Schiff Base Complexes | Cobalt-Salen complexes | Propylene oxide |

| Titanium(III) Complexes | Ti(III) bis(o-phenylendiamido) species | Cyclohexene oxide |

| Organoboron Catalysts | Borinane-based catalysts | Propylene oxide, Cyclohexene oxide |

Copolymerization with Other Monomers

This compound can also be copolymerized with other monomers to create a wide range of materials with diverse properties. The epoxy groups can react with various functional groups, allowing for copolymerization with monomers such as acrylates and styrenes.

Copolymerization with Acrylates: Acrylate (B77674) monomers are widely used in the polymer industry due to their fast polymerization rates and the wide range of properties that can be achieved. The copolymerization of this compound with acrylates could proceed through different mechanisms. For instance, the epoxy groups could first be functionalized with acrylic acid to introduce polymerizable acrylate groups onto the benzene diepoxide structure. This functionalized monomer could then be copolymerized with other acrylate monomers via free-radical polymerization. Safety assessments of various acrylates copolymers have been conducted, indicating their widespread use. cir-safety.orgcir-safety.org Homopolymers of soybean oil and copolymers with methyl acrylate have been synthesized, demonstrating the copolymerization of triglyceride-based monomers with acrylates. researchgate.net

Copolymerization with Styrene (B11656): Styrene is another important industrial monomer. The copolymerization of this compound with styrene could lead to the formation of crosslinked polystyrene networks with enhanced thermal and mechanical properties. A related system involves the copolymerization of styrene with p-divinylbenzene, a precursor to this compound, which leads to crosslinked polystyrene. future4200.com The use of N-Phenylmaleimide-styrene alternating copolymers to improve the toughness of epoxy resins demonstrates the compatibility and reactivity of styrenic copolymers with epoxy systems. cnrs.fr Styrene oxide, a related mono-epoxide, can be homopolymerized and copolymerized with other epoxides. nih.gov

The copolymerization of this compound with these and other monomers opens up possibilities for creating novel materials with tailored properties for a wide range of applications, from coatings and adhesives to advanced composites.

Kinetic and Thermodynamic Investigations of P Bis Epoxyethyl Benzene Reactions

Reaction Kinetics Studies

Kinetic studies of p-Bis(epoxyethyl)benzene reactions, especially in polymerization, focus on the rates at which these reactions occur and the factors that influence them. Such studies are fundamental for controlling the synthesis of polymers with desired properties.

The determination of reaction rates and rate constants for the reactions of this compound is essential for quantifying the speed of its chemical transformations. These parameters are often determined experimentally by monitoring the concentration of reactants or products over time. For instance, in polymerization reactions, techniques like differential scanning calorimetry (DSC) can be employed to study the curing kinetics of epoxy resins.

In a study on the curing reaction of a carboxyl-containing silicone with a bisphenol A type epoxy resin, which is analogous to the reactions involving this compound, DSC was used to investigate the kinetics. researchgate.net The rate of reaction is influenced by factors such as temperature, the concentration of reactants, and the presence of catalysts. For example, in the OH-initiated reaction of ethylbenzene, a related aromatic compound, the rate constants for its reaction with O₂ and NO₂ have been calculated to be 9.57 × 10⁻¹⁶ and 1.78 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. mdpi.com These values, while not directly for this compound, provide insight into the reactivity of similar aromatic structures.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Ethylbenzene-OH adduct with O₂ | 9.57 × 10⁻¹⁶ | mdpi.com |

| Ethylbenzene-OH adduct with NO₂ | 1.78 × 10⁻¹¹ | mdpi.com |

This table presents reaction rate constants for an analogous compound, ethylbenzene, to provide a contextual understanding.

Activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It is a critical parameter in understanding the temperature dependence of reaction rates. For the reactions of this compound, particularly in polymerization, the activation energy can be determined from experimental data using methods like the Kissinger and Crane approaches with DSC data. researchgate.net

In a study on the curing kinetics of a carboxyl-containing silicone with a bisphenol A type epoxy resin, the apparent activation energy for the curing reaction was determined to be 71.41 kJ·mol⁻¹. researchgate.net For the alkylation of benzene (B151609) with ethylene (B1197577), another related process, the activation energy was calculated to be 78.5 kJ/mol. ijcea.org These values indicate the energy barrier that must be overcome for the reactions to proceed.

| Reaction System | Apparent Activation Energy (kJ·mol⁻¹) | Reference |

| Carboxyl-containing silicone/epoxy resin curing | 71.41 | researchgate.net |

| Benzene alkylation with ethylene | 78.5 | ijcea.org |

| Benzene alkylation with propylene (B89431) | 150.94 | researchgate.net |

| Diisopropylbenzene transalkylation | 156.13 | researchgate.net |

This table provides activation energies for analogous epoxy and benzene reactions to illustrate typical energy barriers.

For example, in the study of the curing of a carboxyl-containing silicone with an epoxy resin, the reaction order was found to be 0.911. researchgate.net This indicates that the reaction is approximately first order, meaning the rate is directly proportional to the concentration of one of the reactants.

Kinetic modeling of the polymerization of this compound is a powerful tool for simulating and predicting the behavior of the reaction under different conditions. researchgate.net These models often incorporate the reaction rates, activation energies, and reaction orders to describe the entire polymerization process. mdpi.comhereon.de

A common approach is to use autocatalytic kinetic models, which are particularly suitable for frontal polymerization processes where the heat generated by the reaction accelerates the process. mdpi.com For instance, the Kamal autocatalytic kinetics framework has been used to accurately simulate the propagation of the polymerization front in epoxy resin systems. mdpi.com Such models are instrumental in optimizing reactor design and operating conditions for industrial-scale production. hereon.de The development of these models often involves a set of non-linear differential equations based on the theoretical polymerization kinetics. researchgate.net

Reaction Thermodynamics Analysis

The thermodynamic analysis of reactions involving this compound provides insights into the energy changes that occur and the feasibility of the reactions.

The enthalpy change (ΔH) of a reaction is the amount of heat absorbed or released during the reaction at constant pressure. libretexts.orgchemguide.co.uk For exothermic reactions, ΔH is negative, indicating that heat is released, while for endothermic reactions, ΔH is positive, indicating that heat is absorbed. libretexts.org

In the context of this compound, the primary reactions, such as the opening of the epoxy ring during polymerization, are typically exothermic. The enthalpy change for the alkylation of benzene with ethylene, a related reaction, has been calculated to be -117.9 kJ/mol, which compares well with the literature value of -113 kJ/mol. ijcea.org This indicates a significant release of heat during the reaction. The standard enthalpy of combustion for benzene is approximately -3265 to -3280 kJ/mol. nist.gov While this is a complete oxidation reaction, it underscores the energy stored in the aromatic ring.

| Reaction | Enthalpy Change (ΔH) (kJ/mol) | Reference |

| Benzene alkylation with ethylene (calculated) | -117.9 | ijcea.org |

| Benzene alkylation with ethylene (literature) | -113 | ijcea.org |

| Standard enthalpy of combustion of liquid benzene | -3265 to -3280 | nist.gov |

This table presents enthalpy changes for reactions involving benzene to provide a thermodynamic context for a related aromatic compound.

Gibbs Free Energy Determinations

The spontaneity of a chemical reaction under conditions of constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). libretexts.org This fundamental thermodynamic quantity integrates changes in enthalpy (ΔH) and entropy (ΔS) into a single value, as described by the equation ΔG = ΔH - TΔS. libretexts.orgyoutube.com A negative ΔG indicates a spontaneous reaction, a positive ΔG signifies a non-spontaneous process that requires energy input, and a ΔG of zero means the system is at equilibrium. libretexts.orgyoutube.com

The determination of Gibbs free energy of formation (ΔG°f) is crucial for predicting reaction equilibria and the potential for a compound to participate in various transformations. For aromatic compounds, these values can be determined experimentally or estimated using computational methods. Modern quantum chemical calculations have become a reliable tool for estimating enthalpy and Gibbs free energy of formation values, especially when experimental data is scarce. nih.gov

Below is an illustrative table of Gibbs free energy of formation for some chlorinated benzene compounds, demonstrating the range of these values.

Table 1: Illustrative Gibbs Free Energy of Formation (ΔG°f) for Selected Chlorinated Benzenes in the Aqueous Phase Data adapted from related studies on halogenated aromatic compounds for illustrative purposes. nih.gov

| Compound | Formula | ΔG°f (kJ/mol) |

|---|---|---|

| Chlorobenzene | C₆H₅Cl | 108.9 |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 111.4 |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 109.1 |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 110.6 |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 114.7 |

Correlation Between Thermodynamics and Kinetics

A fundamental principle in physical organic chemistry is the relationship between the thermodynamics of a reaction and its kinetics. For many reaction series, a linear free-energy relationship (LFER) is observed, where changes in the Gibbs free energy of reaction (ΔG°) correlate linearly with changes in the Gibbs free energy of activation (ΔG‡). This implies that factors influencing the stability of the products also influence the stability of the transition state in a proportional manner. mdpi.comnih.gov

This correlation is particularly evident in reactions where a substituent's electronic effect is transmitted through a molecular framework, such as a benzene ring, to the reaction center. mdpi.comnih.gov Studies on benzopyran derivatives, which share the structural motif of a substituent on a benzene ring affecting a remote reaction site, have demonstrated a strong simultaneous correlation between thermodynamics and kinetics. mdpi.comnih.gov In these systems, the hydride affinity (a thermodynamic parameter) and the activation energy of hydride transfer (a kinetic parameter) both show an excellent linear dependence on the Hammett substituent constants (σp). mdpi.com

Influence of Reaction Conditions on Kinetics and Thermodynamics

The kinetic and thermodynamic parameters of chemical reactions are not intrinsic constants but are highly dependent on the conditions under which the reaction is performed. External factors such as the choice of solvent, the operating temperature, and the applied pressure can profoundly alter reaction rates, yields, and the position of chemical equilibrium. copernicus.orglibretexts.org Understanding these influences is paramount for optimizing reaction outcomes, controlling product selectivity, and ensuring process safety.

Temperature Dependence of Reactions

The rate of most chemical reactions increases with temperature, a relationship quantitatively described by the Arrhenius equation: k = A exp(-Eₐ/RT), where k is the rate coefficient, A is the pre-exponential factor, Eₐ is the activation energy, R is the universal gas constant, and T is the absolute temperature. copernicus.orgniscpr.res.in An increase in temperature leads to a larger fraction of reactant molecules possessing kinetic energy equal to or greater than the activation energy, resulting in more frequent successful collisions. niscpr.res.in

Kinetic studies performed over a range of temperatures allow for the determination of the activation energy, a critical parameter that represents the minimum energy barrier that must be overcome for a reaction to occur. academie-sciences.fr For example, investigations into the oxidation of aromatic compounds like benzene show a clear dependence of the reaction rate on temperature, which allows for the calculation of apparent activation energies from an Arrhenius plot (ln(k) vs. 1/T). copernicus.orgacademie-sciences.fr However, in some complex reactions, such as those involving a pre-equilibrium, a negative temperature dependence can be observed where the reaction rate decreases as temperature increases. copernicus.org

The table below shows kinetic parameters for the reaction of hydroxyl radicals with various aromatic compounds, illustrating how activation energies are determined from temperature-dependent studies.

Table 3: Arrhenius Parameters for the Reaction of OH Radicals with Selected Aromatic Compounds Data adapted from related atmospheric chemistry studies for illustrative purposes. copernicus.org

| Compound | Temperature Range (K) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Eₐ/R) (K) |

|---|---|---|---|

| Benzene | 280-340 | (2.2 ± 0.3) x 10⁻¹² | 360 ± 40 |

| m-Xylene | 280-340 | (6.0 ± 0.9) x 10⁻¹² | -270 ± 40 |

Catalysis in P Bis Epoxyethyl Benzene Chemistry

Catalytic Systems for Ring-Opening Polymerization and Copolymerization

The ring-opening polymerization (ROP) and copolymerization of p-Bis(epoxyethyl)benzene are critical for the synthesis of linear and cross-linked polymers with tailored properties. The choice of the catalytic system is paramount in controlling the polymer's molecular weight, architecture, and composition.

Metal-Complex Catalysts

Metal complexes are widely used as catalysts for the ROP of epoxides due to their ability to provide high activity, control over polymer molecular weight, and, in some cases, stereoselectivity. These catalysts typically operate via a coordination-insertion mechanism. The epoxide monomer first coordinates to the metal center, which activates it towards nucleophilic attack by the initiator or the growing polymer chain.

A diverse range of metal complexes, including those based on aluminum, zinc, magnesium, and chromium, have been investigated for the copolymerization of epoxides with cyclic anhydrides to produce polyesters. nih.govresearchgate.netrsc.org For instance, salen-type complexes of chromium, aluminum, and manganese, often in combination with a co-catalyst like 4-(dimethylamino)pyridine (DMAP) or bis(triphenylphosphine)iminium salts (PPNX), are highly effective. nih.gov

The general mechanism for the ring-opening copolymerization of an epoxide and a cyclic anhydride (B1165640) catalyzed by a metal complex is depicted below:

| Step | Description |

| 1. Initiation | The metal complex reacts with an initiator (e.g., an alcohol) to form a metal alkoxide species. |

| 2. Epoxide Coordination & Ring-Opening | An epoxide monomer coordinates to the Lewis acidic metal center. The alkoxide then attacks one of the epoxide carbons, opening the ring and extending the polymer chain. |

| 3. Anhydride Insertion | A cyclic anhydride monomer inserts into the metal-alkoxide bond of the growing polymer chain. |

| 4. Propagation | The resulting carboxylate end-group can then react with another activated epoxide monomer, continuing the alternating copolymerization. |

Photoacid Catalysts

Photoacid generators (PAGs) are compounds that produce a strong Brønsted or Lewis acid upon exposure to light, typically in the UV range. This in-situ acid generation is a cornerstone of photocurable epoxy systems, including those based on this compound. The most common and efficient PAGs for cationic polymerization are onium salts, such as triarylsulfonium and diaryliodonium salts. polymerinnovationblog.comsan-apro.co.jp

The general mechanism for acid generation from an onium salt PAG involves the absorption of a photon (hν), which elevates the PAG to an excited electronic state. polymerinnovationblog.com This excited state is unstable and undergoes irreversible decomposition through both homolytic and heterolytic cleavage of the carbon-heteroatom bond (e.g., C-S or C-I). polymerinnovationblog.comsan-apro.co.jp This cleavage results in the formation of radical cations, radicals, and cations. researchgate.net In the presence of a hydrogen donor, which is typically the epoxy monomer or solvent molecules, these reactive species abstract a proton to generate a strong Brønsted acid (H⁺). arkema.com This photogenerated acid then serves as the catalyst for the ring-opening polymerization of the epoxide groups. san-apro.co.jp

The structure of the onium salt is critical to its function, with the cation and anion playing distinct roles:

Cation: The cationic part of the salt (e.g., triarylsulfonium) is the chromophore, responsible for absorbing the UV radiation. Its structure dictates the salt's absorption wavelength, quantum yield, and thermal stability. polymerinnovationblog.com Triarylsulfonium salts are noted for their high thermal stability, with decomposition temperatures often exceeding 300°C, which ensures a long pot life for the formulation when stored in the dark.

Anion: The anionic counter-ion (e.g., hexafluoroantimonate, SbF₆⁻) does not participate in the light absorption process but is crucial for the catalytic activity. Upon proton generation, this anion becomes the conjugate base of the Brønsted acid. To achieve high polymerization rates, the anion must be weakly nucleophilic. wikipedia.org A low nucleophilicity prevents the anion from terminating the growing polymer chain by combining with the cationic active center, thereby allowing the polymerization to proceed efficiently. wikipedia.org The strength of the generated acid, and thus the polymerization kinetics, is directly related to the non-nucleophilicity of the anion, following a general trend of SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. acs.org

Photoinitiation: The PAG absorbs UV light and decomposes, generating a strong Brønsted acid (e.g., HSbF₆). arkema.com

Propagation: The acid protonates the oxygen atom of an epoxy group on a this compound molecule. This protonation activates the ring, making it highly electrophilic. A nucleophilic attack by the oxygen atom of another epoxy monomer opens the ring, forming a new C-O bond and propagating the polymer chain. This process continues, creating a cross-linked polyether network. san-apro.co.jp

| PAG Type | Cation Structure Example | Anion Example | Key Characteristics |

| Triarylsulfonium Salt | Tris(4-methylphenyl)sulfonium | Hexafluoroantimonate (SbF₆⁻) | High thermal stability (>300°C), highly efficient acid generation, suitable for a wide range of epoxy resins. |

| Diaryliodonium Salt | Diphenyliodonium | Hexafluorophosphate (PF₆⁻) | More prone to thermal decomposition than sulfonium salts but can be sensitized to react to longer wavelengths. eu-japan.eu |

| Triarylsulfonium Salt | (4-(Phenylthio)phenyl)diphenylsulfonium | Tetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻) | Modified cation structure to enhance light absorption at longer wavelengths; borate anion offers an alternative to metal halides. |

Role of Impurities in Catalysis

In cationic ring-opening polymerization of epoxides like this compound, the presence of nucleophilic impurities, particularly protic substances such as water and alcohols, can significantly alter the catalytic process and the final polymer structure. These impurities are often difficult to control, as they can be introduced as contaminants in the monomer or absorbed from the atmosphere. They function as chain transfer agents, fundamentally changing the polymerization mechanism. researchgate.net

In an ideally pure system, polymerization proceeds via an Active Chain End (ACE) mechanism. In this process, the active center is an oxonium ion located at the end of the growing polymer chain. A neutral monomer molecule attacks this active site, adding to the chain and regenerating the oxonium ion at the new chain end. wernerblank.com

However, in the presence of protic impurities (designated ROH, where R can be H for water or an alkyl group for an alcohol), the polymerization can shift to or coexist with an Activated Monomer (AM) mechanism. wernerblank.comresearchgate.net This mechanism involves a chain transfer reaction where the protic impurity reacts with the active chain end. This terminates the growing chain by forming a hydroxyl end-group and releases a proton (H⁺). This proton then activates a new, neutral monomer molecule by protonating its epoxy oxygen. The hydroxyl-terminated polymer chain then acts as the nucleophile, attacking the activated monomer and restarting a new chain.

The key consequences of the AM mechanism being dominant due to impurities are:

Network Structure: The AM mechanism is a chain transfer process that results in the formation of shorter polymer chains. This leads to a decrease in the crosslink density of the final network.

Physical Properties: The reduction in crosslink density directly impacts the material's physical properties. A notable effect is a decrease in the glass transition temperature (Tg) of the cured polymer.

| Mechanism | Description | Role of Impurity (ROH) | Impact on Polymer |

| Active Chain End (ACE) | A neutral monomer adds to an active oxonium ion at the end of the polymer chain. This is the dominant mechanism in highly pure systems. wernerblank.com | Acts as an unintentional terminator if present, but is not part of the primary propagation cycle. | Higher crosslink density, higher Tg, potentially slower kinetics. |

| Activated Monomer (AM) | The active chain end is terminated by ROH, releasing a proton. This proton activates a neutral monomer, which is then attacked by a hydroxyl-terminated polymer chain. wernerblank.com | Acts as a chain transfer agent, becoming integral to the propagation mechanism. researchgate.net | Lower crosslink density, lower Tg, often faster kinetics and higher conversion. |

Regioselectivity and Stereoselectivity in Catalytic Reactions

The ring-opening of epoxides under acidic catalytic conditions, such as those generated by photoacid catalysts, is a nucleophilic substitution reaction. The precise nature of this reaction dictates the regioselectivity (which carbon of the epoxide is attacked) and stereoselectivity (the 3D arrangement of the resulting product) of the polymerization of this compound.

The acid-catalyzed ring-opening of an epoxide is best described as a hybrid mechanism with characteristics of both Sₙ1 and Sₙ2 reactions. osti.gov The process begins with the protonation of the epoxide oxygen by the catalyst, which creates a good leaving group (a hydroxyl group) and activates the ring. researchgate.net This is followed by the breaking of one of the carbon-oxygen bonds. Unlike a pure Sₙ1 reaction, a discrete carbocation intermediate is generally not fully formed. Instead, a transition state with significant positive charge buildup on one of the carbon atoms is generated. osti.gov The nucleophile (in this case, another monomer or a hydroxyl-terminated chain) then attacks this partially positive carbon.

Regioselectivity: In an asymmetrically substituted epoxide, the nucleophile preferentially attacks the carbon atom that is more substituted, as this carbon can better stabilize the developing positive charge in the transition state. researchgate.netwikipedia.org For this compound, each oxirane ring is attached to the benzene (B151609) ring, making the carbons of the epoxide ring secondary and benzylic. The benzylic carbon is more capable of stabilizing a positive charge. Therefore, the nucleophilic attack will preferentially occur at the benzylic carbon of the epoxide ring.

| Reaction Condition | Mechanism Type | Regioselectivity (Attack Site) | Stereoselectivity Outcome |

| Acid-Catalyzed (e.g., PAG) | Sₙ2-like with Sₙ1 character osti.gov | More substituted carbon (the one better able to stabilize a positive charge). researchgate.netwikipedia.org | Inversion of configuration at the point of attack, leading to an anti or trans product. eu-japan.euosti.gov |

| Base-Catalyzed | Sₙ2 osti.govibm.com | Less sterically hindered carbon. ibm.com | Inversion of configuration at the point of attack, leading to an anti or trans product. ibm.com |

Catalyst Lifecycle and Deactivation Mechanisms

The lifecycle of a catalyst in the chemistry of this compound is defined by its activity from generation to deactivation. For photoacid generators (PAGs) like triarylsulfonium salts, the active catalytic species—the Brønsted acid—is generated in situ upon irradiation. The catalyst's life begins with this photolytic event and ends when the acid is consumed or neutralized.

Catalyst Activation and Consumption: The primary "deactivation" pathway for a PAG is its intended photochemical decomposition. Each molecule of the PAG is consumed to generate a quantum of acid. polymerinnovationblog.com The photolysis of triarylsulfonium salts, however, is a complex process that can lead to byproducts, representing inefficient use of the initiator. Upon irradiation, both heterolytic (forming a phenyl cation and diphenyl sulfide) and homolytic (forming a phenyl radical and a diphenylsulfinyl radical cation) cleavage can occur. ibm.comrsc.org These reactive intermediates can undergo in-cage recombination to form rearrangement products, such as phenylthiobiphenyls, or react with solvent or monomer molecules. rsc.org These side reactions consume the PAG without necessarily generating a productive acid catalyst, thus representing a deactivation pathway in terms of catalytic efficiency.

Thermal Stability and Deactivation: While the initiation is photochemical, the subsequent polymerization is thermally driven. arkema.com Therefore, the thermal stability of the PAG is crucial for storage and handling (pot life). Triarylsulfonium salts are known for their excellent thermal stability, often stable up to 300°C, which prevents premature, thermally induced acid generation and polymerization. Iodonium salts are generally less thermally stable. eu-japan.eu Thermal decomposition of the PAG in the absence of light is a primary deactivation mechanism that limits the shelf life of pre-mixed formulations.

| Deactivation Mechanism | Description | Catalyst Type Affected | Consequence |

| Photochemical Side Reactions | Photolysis of the PAG yields intermediates that form non-catalytic byproducts (e.g., phenylthiobiphenyls) instead of acid. rsc.org | Onium Salt PAGs | Reduced quantum yield of acid generation; inefficient use of the photoinitiator. |

| Thermal Decomposition | Premature decomposition of the catalyst due to elevated storage temperatures, leading to unwanted initiation or loss of activity. | Onium Salt PAGs (especially Iodonium salts) | Reduced shelf-life (pot life) of the formulation; uncontrolled polymerization. |

| Neutralization (Poisoning) | The generated Brønsted acid is neutralized by basic impurities (e.g., amines) present in the monomer or formulation. | Brønsted Acids | Termination of the kinetic chain; incomplete cure; reduced catalytic efficiency. |

Theoretical Chemistry and Computational Studies of P Bis Epoxyethyl Benzene

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to elucidating the intrinsic properties of p-Bis(epoxyethyl)benzene. These methods allow for the detailed examination of the molecule's behavior and characteristics in the absence of environmental factors, providing a baseline for understanding its real-world applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying molecular systems, including this compound and related compounds. scholarsresearchlibrary.comchem8.org DFT calculations offer a balance between accuracy and computational cost, making them suitable for a range of investigations from geometry optimization to electronic property prediction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing elements like carbon, hydrogen, and oxygen, a variety of functionals and basis sets have been benchmarked and are commonly employed.

Commonly used functionals for such systems include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates a portion of exact Hartree-Fock exchange and has demonstrated robust performance for a wide range of organic molecules. researchgate.netresearchgate.netrsc.org Other functionals, such as those from the PBE (Perdew-Burke-Ernzerhof) family, are also utilized. rsc.org

The selection of a basis set is equally critical. Pople-style basis sets, such as the 6-31G series, are frequently used for initial optimizations and exploratory studies. reddit.com For higher accuracy, larger basis sets like 6-311+G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ) are employed. researchgate.netacs.org The addition of diffuse functions (+) is important for describing the behavior of lone pairs and anions, while polarization functions (d,p) are crucial for accurately representing bonding environments. researchgate.netacs.org For larger systems or those containing heavier elements, effective core potentials (ECPs) like LANL2DZ can be a practical choice. rsc.orgreddit.comresearchgate.net

Table 1: Commonly Used Functionals and Basis Sets in DFT Calculations for Similar Organic Molecules

| Functional/Basis Set | Description | Typical Application |

| B3LYP | Hybrid functional combining GGA with a portion of exact Hartree-Fock exchange. researchgate.netrsc.org | General-purpose functional for geometry optimizations and electronic property calculations of organic molecules. researchgate.netrsc.org |

| PBE | Gradient-corrected functional. rsc.org | Often used for solid-state systems, but also applied to molecular calculations. rsc.org |

| 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogen (p). reddit.com | Routine geometry optimizations and frequency calculations. reddit.com |

| 6-311++G(d,p) | Triple-zeta basis set with diffuse functions on both heavy and hydrogen atoms, and polarization functions. researchgate.net | High-accuracy calculations of energies and electronic properties. researchgate.net |

| cc-pVTZ | Correlation-consistent triple-zeta basis set. researchgate.net | High-level calculations where electron correlation is significant. researchgate.net |

| LANL2DZ | Effective core potential basis set. rsc.orgreddit.comresearchgate.net | Calculations involving heavier elements to reduce computational cost. rsc.orgreddit.comresearchgate.net |

Geometry optimization is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. pjps.pk For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process is crucial as the molecular conformation dictates its physical and chemical properties. conflex.net

Ab Initio Methods

While DFT is a popular choice, ab initio methods, which are based on first principles without empirical parameterization, also play a role in theoretical studies. Methods like Hartree-Fock (HF) provide a foundational level of theory. pjps.pk More advanced and computationally expensive methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy, especially for electron correlation effects, though their application to a molecule of this size can be demanding.

Electronic Structure Analysis

HOMO-LUMO Energy Profiling and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. eurjchem.com

For this compound, the HOMO is expected to be a π-orbital associated with the benzene (B151609) ring, while the LUMO is likely a π* anti-bonding orbital. The presence of the epoxy groups can influence the energies of these orbitals. Computational studies on similar aromatic compounds have shown that the distribution of HOMO and LUMO can predict sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For example, in related epoxy-containing molecules, the HOMO has been found to be distributed over the phenyl ring, indicating that this is a favorable site for electrophilic attack. researchgate.net

Table 2: Illustrative Calculated Electronic Properties for a Generic Aromatic Epoxide

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. physchemres.org |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. physchemres.org |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's electronic stability and the energy required for electronic excitation. physchemres.orgunl.edu |

Note: The values in this table are for illustrative purposes and are not specific to this compound. Actual values would be obtained from specific DFT or ab initio calculations.

The analysis of the molecular orbitals provides a visual representation of where electrons are most likely to be found and how they might participate in chemical bonding and reactions. This detailed electronic structure information is critical for designing new materials and understanding reaction mechanisms involving this compound.

Charge Transfer Analysis

Charge transfer is a fundamental process in chemical reactions, governing the interactions between molecules. In the context of this compound, analyzing the charge distribution and its redistribution during chemical processes is crucial for understanding its reactivity, particularly in curing reactions where it interacts with nucleophiles or electrophiles. nih.govacs.org Computational methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory, are employed to quantify the partial atomic charges on each atom of the molecule. semnan.ac.ir

During the curing process of epoxy resins, the intramolecular charge distribution undergoes dramatic changes as new covalent bonds are formed. acs.org For instance, in reactions with amines, the nucleophilic attack is initiated by the amine nitrogen on one of the carbon atoms of the epoxide ring. mdpi.com This process involves a significant transfer of electron density. Computational studies on model epoxy systems reveal that the carbon atoms in the epoxy ring carry a partial positive charge, making them susceptible to nucleophilic attack, while the oxygen atom is electronegative. mdpi.comresearchgate.net The benzene ring in this compound acts as an electronic bridge, influencing the charge distribution on the epoxy groups.

Table 1: Illustrative Mulliken Atomic Charges for a Model Epoxy Compound (Ethylene Oxide) This table presents theoretical data for a simpler model system to illustrate the charge distribution in an epoxy ring.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C1 (Epoxy Ring) | -0.15 |

| C2 (Epoxy Ring) | -0.15 |

| O (Epoxy Ring) | -0.40 |

| H (attached to C1/C2) | +0.17 |

Data is illustrative and based on general findings for epoxy functionalities, not specific experimental values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution from the perspective of an approaching reactant, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would reveal highly negative potential around the oxygen atoms of the two epoxy rings due to the lone pairs of electrons, making them the primary sites for interaction with electrophiles or proton donors. researchgate.net The carbon atoms of the epoxy rings would be associated with a less negative or slightly positive potential, marking them as the sites for nucleophilic attack, which is the key step in ring-opening reactions during polymerization. researchgate.netcnrs.fr The p-phenylene ring would exhibit a region of negative π-electron density above and below the plane of the ring, while the ring's hydrogen atoms would show positive potential.

MEP analysis is frequently used in computational studies of epoxy monomers to understand their reactivity. mdpi.comresearchgate.net For example, in a study of various epoxy and hardener molecules, MEP maps helped to rationalize the observed curing reactivities. researchgate.net The analysis can determine the electrophilic and nucleophilic characteristics of a compound, predicting the most probable sites for interaction. researchgate.net

Table 2: Typical MEP Values for Functional Groups in Aromatic Epoxy Monomers This table provides representative ranges of MEP values for key regions in molecules analogous to this compound.

| Molecular Region | Typical MEP Value Range (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Epoxy Oxygen | -35 to -50 | Site for Electrophilic Attack / H-bonding |

| Epoxy Carbon | +15 to +30 | Site for Nucleophilic Attack |

| Aromatic Ring (π-system) | -10 to -20 | Weak Electrophilic Interaction |

| Aromatic Hydrogens | +10 to +20 | Weak Nucleophilic Interaction |

Values are illustrative, based on computational studies of various aromatic epoxy monomers, and serve to indicate general trends. researchgate.netresearchgate.net

Reactivity Descriptors from Computational Analysis

Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts like electronegativity and hardness as quantitative reactivity descriptors. d-nb.info These descriptors, both global and local, are invaluable for predicting the reactivity of molecules like this compound.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They provide a holistic view of a molecule's stability and reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A) : Calculated from HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO), they measure the energy required to remove an electron and the energy released upon adding an electron, respectively.

Chemical Hardness (η) : Defined as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and is generally less reactive. researchgate.net

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω) : This descriptor measures the energy stabilization of a system when it acquires additional electronic charge from the environment. It is a measure of a molecule's electrophilic character. cyberleninka.ru

Table 3: Illustrative Global Reactivity Descriptors for a Model Aromatic Epoxide This table presents calculated descriptor values for a representative aromatic epoxide to demonstrate typical magnitudes.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| EHOMO | - | -6.79 |

| ELUMO | - | -1.45 |

| Ionization Potential (I) | -EHOMO | 6.79 |

| Electron Affinity (A) | -ELUMO | 1.45 |

| Chemical Hardness (η) | (I - A) / 2 | 2.67 |

| Chemical Softness (S) | 1 / η | 0.37 |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | 2.55 |

Data adapted from theoretical evaluation of phenyl-substituted epoxides. cyberleninka.ru Values are for illustrative purposes.

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify which specific atoms or regions within the molecule are most reactive. nih.gov The most prominent of these are the Fukui functions, f(r), which indicate the change in electron density at a specific point r when the total number of electrons in the molecule changes. d-nb.infowikipedia.org

There are three main types of Fukui functions:

f+(r) : For nucleophilic attack (electron acceptance), it identifies the most electrophilic sites.

f-(r) : For electrophilic attack (electron donation), it identifies the most nucleophilic sites.

f0(r) : For radical attack.

For this compound, the Fukui function f+(r) would be expected to have its largest values on the carbon atoms of the epoxy rings, confirming them as the primary sites for nucleophilic attack during curing. researchgate.net The f-(r) function would likely be largest on the epoxy oxygen atoms. These predictions align with the insights from MEP maps but provide a more quantitative, DFT-based measure of local reactivity. researchgate.net In some complex cases, the dual descriptor, which is derived from Fukui functions, can offer a more unambiguous picture of nucleophilic and electrophilic sites. researchgate.netresearchgate.net However, for predicting reactivity in epoxides, some studies suggest that the dual descriptor may not always be reliable, as experimental results show reactions occurring at sites not predicted by this descriptor. grafiati.com

Computational Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and intermediate transition states. aip.org This is particularly valuable for understanding the complex polymerization and curing reactions of epoxy resins like this compound.

Transition State Calculations

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Calculating the structure and energy of the transition state is fundamental to determining the reaction's activation energy (Ea), which governs the reaction rate. researchgate.net

For the reactions of this compound, such as its curing with an amine, DFT calculations can be used to model the entire reaction pathway. This involves identifying the transition state for the nucleophilic attack of the amine on the epoxy ring. researchgate.net The calculation confirms whether a proposed mechanism is energetically feasible and can compare the activation energies of different potential pathways. researchgate.netcore.ac.uk For example, studies on model epoxy-amine systems have shown that stepwise reaction pathways are generally more favorable than concerted ones. researchgate.net

Furthermore, transition state calculations can elucidate the role of catalysts or solvents. The presence of a hydroxyl group (e.g., from an alcohol or a previously reacted epoxy group) can act as a catalyst, lowering the activation energy by stabilizing the transition state through hydrogen bonding. researchgate.net Calculations have shown that the activation energy for alcohol-catalyzed epoxy-amine reactions is significantly lower than for uncatalyzed or self-promoted reactions. researchgate.netresearchgate.net Similarly, the effect of different solvents on the activation barriers can be modeled. researchgate.net First-principle calculations combined with global reaction route mapping algorithms have also been used to determine transition states in epoxy curing. iaea.org

Table 4: Representative Calculated Activation Energies for Model Epoxy-Amine Reactions This table provides illustrative activation energy values from computational studies on analogous systems to show the impact of different reaction conditions.

| Reaction Pathway | Illustrative Activation Energy (kJ/mol) |

|---|---|

| Isolated (Uncatalyzed) Reaction | ~90-100 |

| Amine Self-Promoted Reaction | ~70-80 |

| Alcohol-Catalyzed Reaction | ~50-60 |

| C-N Bond Breaking (Degradation) | ~187 (1.94 eV) |

Data is illustrative and compiled from various DFT studies on model epoxy-amine systems. researchgate.netresearchgate.netacs.org Actual values depend on the specific molecules and computational level.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable structures (minima), transition states (saddle points), and the energy pathways connecting them, thereby providing a complete picture of a molecule's possible transformations, such as conformational changes and chemical reactions.

For this compound, a key area of interest is the rotational freedom of the two epoxyethyl groups relative to the central benzene ring. The molecule's symmetry suggests that several conformers may exist with very similar energy levels. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore this landscape. By systematically rotating the dihedral angles defined by the epoxyethyl substituents and the benzene ring, a multi-dimensional PES can be constructed.

Research Findings: While direct studies on this compound are scarce, research on analogous molecules like nitrobenzene (B124822) or substituted biphenyls demonstrates the utility of PES mapping. Such studies typically reveal the energy barriers associated with the rotation of functional groups. For this compound, the PES would likely show:

Global Minimum: The most stable conformation, predicted to have the epoxyethyl groups oriented in a specific, low-energy arrangement relative to the benzene ring.

Local Minima: Other stable, but slightly higher-energy, conformers.

Transition States: The energy maxima along the lowest energy path between two minima. The height of this energy barrier determines the rate at which the molecule can convert between different conformations.

A hypothetical PES mapping for the rotation of one epoxyethyl group in this compound could yield data similar to that shown in the illustrative table below. The calculations would involve optimizing the geometry at fixed dihedral angles and calculating the corresponding single-point energies.

Table 1: Illustrative Rotational Energy Profile for an Epoxyethyl Group in this compound This table presents hypothetical data to illustrate the type of results obtained from a Potential Energy Surface scan. The values are not based on actual experimental or computational results for this specific molecule.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 1.5 | Eclipsed with benzene ring C-H |

| 60 | 0.2 | Gauche conformation |

| 90 | 0.0 | Perpendicular (Potential Minimum) |

| 120 | 0.3 | Gauche conformation |

| 180 | 1.8 | Eclipsed with benzene ring C-C |

Furthermore, PES mapping is crucial for studying reaction mechanisms, such as the ring-opening of the epoxides. The surface would detail the energetic pathway for an incoming nucleophile to attack one of the epoxide carbons, proceeding through a transition state to form the product. The calculations would reveal whether the reaction is concerted or stepwise and could predict regioselectivity if the attacking species is complex.

Simulation of Solvent and Environmental Effects

The behavior of a molecule can be significantly influenced by its surrounding medium. Computational simulations are essential for understanding these solvent and environmental effects at a microscopic level.

Simulation of Solvent Effects: Solvents can alter the conformational preferences and reaction rates of a solute. The polarity of the solvent is a particularly important factor. For this compound, polar solvents might stabilize conformations with a larger dipole moment, while nonpolar solvents would favor less polar arrangements.

Computational approaches to model these effects include:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and often provides a good first approximation of bulk solvent effects.

Explicit Solvent Models: The solute is placed in a box of individual solvent molecules. This approach, typically used with molecular dynamics (MD) or Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the study of specific solute-solvent interactions like hydrogen bonding. Research on similar fluorophores has shown that explicit solvent models can be critical for accurately describing the system's electronic properties.

Studies on related compounds have shown that polar aprotic solvents can sometimes increase the rate of reactions, though they may also promote side reactions. A computational study on this compound would likely investigate how the energy barrier for epoxide ring-opening changes in solvents of varying polarity, as illustrated in the hypothetical data below.

Table 2: Illustrative Solvent Effect on a Reaction Energy Barrier This table presents hypothetical data to illustrate the influence of solvent polarity on a reaction. The values are not based on actual experimental or computational results for this compound.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Dodecane (Nonpolar) | 2.0 | 25.0 |

| Acetone (Polar Aprotic) | 21.0 | 22.5 |

| Water (Polar Protic) | 78.4 | 21.0 |

Simulation of Environmental Effects: Understanding the environmental fate of this compound is crucial for assessing its persistence and potential impact. Computational models can simulate key degradation pathways. In the atmosphere, the primary degradation mechanism for many organic compounds is reaction with hydroxyl (•OH) radicals.

Spectroscopic Analysis in P Bis Epoxyethyl Benzene Research

In-situ Spectroscopic Monitoring of Reactions

In-situ monitoring provides a dynamic window into the chemical processes occurring during the polymerization or curing of p-Bis(epoxyethyl)benzene. By observing the reaction as it happens, researchers can gain a comprehensive understanding of the kinetics and mechanisms without the need for quenching or sample extraction, which can alter the chemical system.